molecular formula C10H10O3 B1675888 3-Acetylphenyl acetate CAS No. 2454-35-5

3-Acetylphenyl acetate

Cat. No. B1675888
CAS RN: 2454-35-5
M. Wt: 178.18 g/mol
InChI Key: OTHYPAMNTUGKDK-UHFFFAOYSA-N
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Description

3-Acetylphenyl acetate, also known as (3-acetylphenyl)methyl acetate, is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is commonly used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3-Acetylphenyl acetate can be achieved through various methods. One such method involves the conversion of cardanol, derived from cashew nut shell liquid, into various useful pharmaceutical drugs . Another method involves the use of naturally occurring organic acids as organocatalysts for Paal–Knorr pyrrole synthesis .


Molecular Structure Analysis

The molecular structure of 3-Acetylphenyl acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 290.3±23.0 °C at 760 mmHg, and a flash point of 126.5±22.7 °C .


Chemical Reactions Analysis

3-Acetylphenyl acetate can undergo various chemical reactions. For instance, metal acetylacetonates can undergo thermal- and UV-light-induced reactions in which free radicals are generated . These radicals can initiate interesting chemical reactions.


Physical And Chemical Properties Analysis

3-Acetylphenyl acetate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 290.3±23.0 °C at 760 mmHg, and a flash point of 126.5±22.7 °C . It has 3 freely rotating bonds and a polar surface area of 43 Å2 .

Scientific Research Applications

Biosynthesis and Microbial Engineering

  • Biosynthesis of (R)-3-hydroxybutyric acid from syngas-derived acetate in engineered Escherichia coli : This study demonstrates the successful construction of a biosynthesis pathway for (R)-3-hydroxybutyric acid, a vital chiral intermediate in the chemical and pharmaceutical industries, using acetate as the sole carbon source in engineered E. coli (Fei et al., 2021).

  • Efficient Conversion of Acetate to 3-Hydroxypropionic Acid by Engineered Escherichia coli : This research highlights the production of 3-hydroxypropionic acid from acetate using genetically modified Escherichia coli, showcasing acetate's potential as a carbon source for microbial processes (Lee et al., 2018).

Chemical Synthesis and Applications

  • Kinetics for benzoylation of sodium 4-acetylphenoxide via third-liquid phase in the phase-transfer catalysis : This study investigates the kinetics of synthesizing 4-acetylphenyl benzoate from sodium 4-acetylphenoxide, demonstrating the efficiency of third-liquid phase-transfer catalysis (Huang & Yang, 2005).

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide : This research focuses on the synthesis and structural analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide, along with its biological evaluation and molecular modeling, highlighting its potential in various applications (Saeed et al., 2022).

Corrosion Inhibition

  • Synergistic effect of ZnO nanoparticles with organic compound as corrosion inhibition : This paper presents the use of an isatin derivative (related to 3-acetylphenyl acetate) in conjunction with zinc oxide nanoparticles for improving the impedance of mild steel against corrosion, demonstrating the compound's potential in industrial applications (Al-Mosawi et al., 2020).

Environmental and Sustainable Technologies

  • Kinetic modeling of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under dynamic substrate supply : This research provides insights into microbial behavior under varying environmental conditions, particularly in wastewater treatment processes, which could have implications for sustainable technologies (van Aalst-van Leeuwen et al., 1997).

Safety And Hazards

3-Acetylphenyl acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

(3-acetylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)9-4-3-5-10(6-9)13-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHYPAMNTUGKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179287
Record name m-Acetylphenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylphenyl acetate

CAS RN

2454-35-5
Record name 1-[3-(Acetyloxy)phenyl]ethanone
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Record name m-Acetylphenyl acetate
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Record name 2454-35-5
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Record name m-Acetylphenyl acetate
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Record name m-acetylphenyl acetate
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Record name M-ACETYLPHENYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Stelmach, KA Connors - Journal of the American Chemical …, 1970 - ACS Publications
The kinetics of alkaline hydrolysis of some ring-substituted acetoxycinnamicacids and related com-pounds were studied in the presence of theophylline anion and substituted …
Number of citations: 10 pubs.acs.org
Y Shi, PCJ Kamer, DJ Cole-Hamilton - Green chemistry, 2019 - pubs.rsc.org
… 1-(3-Hydroxyphenyl)ethan-1-one was then converted to 3-acetylphenyl acetate using magnesium perchlorate as catalyst, 55 and a bromination of 3-acetylphenyl acetate afforded 3-(2-…
Number of citations: 51 pubs.rsc.org
DH Kim, YS Yang, WB Jakoby - Protein Expression and Purification, 1990 - Elsevier
An effort to identify the major general esterases of rat liver cytosol that are insensitive to the serine esterase inhibitor paraoxon (diethyl 4-nitrophenyl phosphate) has led to the isolation …
Number of citations: 3 www.sciencedirect.com
SS Soltani, SMF Farnia… - Current Chemical Biology, 2021 - ingentaconnect.com
Aim and Objective: Herein, A series of new imidazo[1,2-a]pyridine-chalcone derivatives 3a-m were designed and synthesized to find a new class of antibacterial agents. These …
Number of citations: 3 www.ingentaconnect.com
GA Molander, KM Traister… - The Journal of organic …, 2013 - ACS Publications
A method has been developed for the Pd-catalyzed synthesis of α-(hetero)aryl esters and amides through a Suzuki–Miyaura cross-coupling reaction. This method avoids the use of …
Number of citations: 43 pubs.acs.org
PSM Amado, LMT Frija, JAS Coelho… - The Journal of …, 2021 - ACS Publications
A novel protocol for the preparation of non-symmetrical 1,2,4,5-tetraoxanes and 1,2,4-trioxanes, promoted by the heterogeneous silica sulfuric acid (SSA) catalyst, is reported. Different …
Number of citations: 13 pubs.acs.org
TH Rehm - Flow Chemistry in Drug Discovery, 2021 - Springer
The discovery of new drug candidates and the development of new lead structures for future active pharmaceutical ingredients are continuous processes, which combine the expertise …
Number of citations: 2 link.springer.com
KM Traister - 2015
Number of citations: 4

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